

Xylosucrose structure and function analysis

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Compound of Interest

Compound Name: Xylosucrose

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An In-Depth Technical Guide to the Structure and Function of **Xylosucrose**

Abstract

Xylosucrose is a unique disaccharide composed of D-xylose and D-fructose, emerging as a significant compound in the fields of food science, nutrition, and pharmaceutical development. Structurally, it is defined as β -D-Fructofuranosyl α -D-Xylopyranoside, a non-reducing sugar with properties that make it a promising low-calorie alternative to sucrose.^[1] Its primary functions are rooted in its prebiotic activity, where it selectively promotes the growth of beneficial gut microorganisms such as *Bifidobacterium* and *Lactobacillus* species.^{[1][2][3]} This modulation of the gut microbiota leads to a cascade of health benefits, including the production of short-chain fatty acids (SCFAs), improvement of the intestinal barrier, and anti-inflammatory effects.^[4] This guide provides a comprehensive analysis of the structure, synthesis, biological functions, and key experimental protocols for the study of **xylosucrose**, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

Xylosucrose is a disaccharide synthesized through the transfer of a fructose molecule from sucrose to a xylose molecule. This structural arrangement confers unique chemical and biological properties distinct from its constituent monosaccharides.

Chemical Composition and Linkage

Xylosucrose consists of a D-xylopyranose unit linked to a D-fructofuranose unit. The formal chemical name is β -D-Fructofuranosyl α -D-Xylopyranoside. The glycosidic bond connects the

anomeric carbon of the α -D-xylopyranoside to the anomeric carbon of the β -D-fructofuranoside via an α -(1 \rightarrow 2) linkage. The crystal structure of its hemihydrate form has been elucidated, confirming its molecular conformation.

Physicochemical Properties

The key physicochemical properties of **xylosucrose** are summarized in Table 1. Its high purity, stability, and solubility make it a versatile ingredient for various applications.

Table 1: Physicochemical Properties of **Xylosucrose**

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | C₁₁H₂₀O₁₀ | |
| Molecular Weight | 312.27 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 112-116 °C | |
| Optical Rotation | $[\alpha]^{20}_D = +53^\circ$ to $+57^\circ$ (c=1 in H ₂ O) | |
| Purity (Typical) | $\geq 98\%$ (by HPLC) | |

| CAS Number | 512-66-3 | |

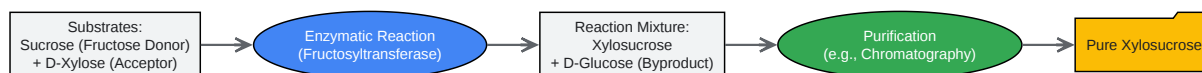
Synthesis of Xylosucrose

The production of **xylosucrose** is primarily achieved through enzymatic synthesis, which offers high specificity and yield compared to complex chemical routes.

Enzymatic Synthesis

Enzymatic synthesis relies on the transglycosylation activity of specific enzymes, most notably fructosyltransferases (FTase). In this process, the enzyme catalyzes the transfer of the fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule, D-xylose. The

glucose molecule is released as a byproduct. This method is highly efficient and avoids the use of hazardous reagents often required in chemical synthesis.



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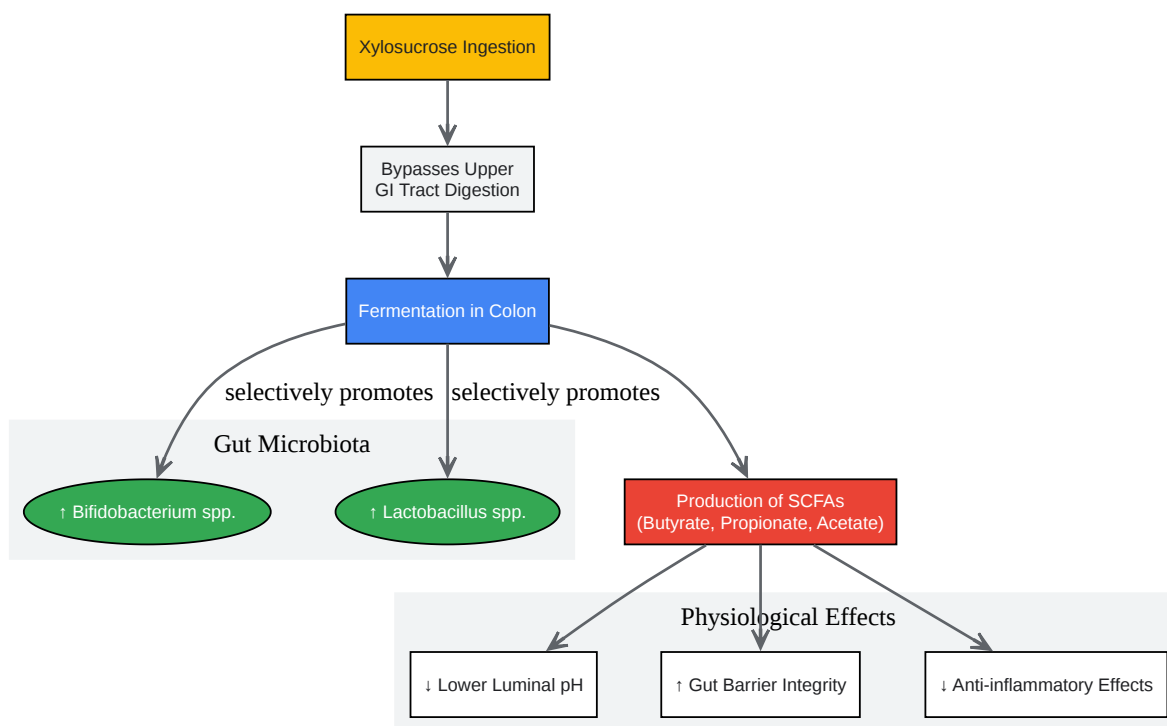
*A conceptual workflow for the enzymatic synthesis of **xylosucrose**.*

Biological Functions and Mechanism of Action

Xylosucrose is primarily recognized for its function as a prebiotic, exerting beneficial effects on the host by modulating the gut microbiota.

Prebiotic Activity and Gut Microbiota Modulation

As a non-digestible oligosaccharide, **xylosucrose** passes through the upper gastrointestinal tract intact and is selectively fermented by beneficial bacteria in the colon. Studies on xylo-oligosaccharides (XOS), a class of compounds to which **xylosucrose** belongs, have consistently demonstrated the promotion of Bifidobacterium and Lactobacillus populations. This fermentation process leads to the production of short-chain fatty acids (SCFAs) such as butyrate, acetate, and propionate. These SCFAs lower the luminal pH, serve as an energy source for colonocytes, and enhance the integrity of the gut barrier.



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*The prebiotic mechanism of action for **xylosucrose** in the colon.*

Metabolic and Anti-inflammatory Effects

The modulation of gut microbiota by **xylosucrose** and related XOS has been linked to systemic health benefits. Research in animal models fed high-fat diets shows that XOS supplementation can improve lipid profiles and counteract weight gain. Furthermore, XOS has been shown to alleviate colonic inflammation by reducing the expression of pro-inflammatory markers like TNF- α and enhancing the expression of tight junction proteins such as occludin, which strengthens the gut barrier. Recent studies also suggest that these benefits may extend to the gut-brain axis, with XOS intervention potentially improving cognitive function and reducing neuroinflammation in diet-induced obesity.

Experimental Protocols for Analysis

Accurate structural elucidation and quantification are critical for the research and development of **xylosucrose**. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the principal analytical techniques employed.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is indispensable for confirming the identity, structure, and purity of **xylosucrose**, including the stereochemistry of the glycosidic linkage.

- Objective: To confirm the chemical structure and assign proton (^1H) and carbon (^{13}C) signals.
- Instrumentation: High-field NMR Spectrometer (e.g., 500 MHz or greater).
- Sample Preparation:
 - Accurately weigh 5-10 mg of the **xylosucrose** sample.
 - Dissolve the sample in 0.6 mL of deuterium oxide (D_2O).
 - Transfer the solution to a 5 mm NMR tube.
- Experimental Parameters:
 - ^1H NMR: Acquire a 1D proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.
 - ^{13}C NMR: Acquire a 1D carbon spectrum to identify all unique carbon environments.
 - 2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish ^1H - ^1H spin-spin couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded ^1H and ^{13}C atoms. These 2D spectra are crucial for unambiguous signal assignment of the xylose and fructose moieties.
- Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts and coupling patterns with literature values or spectral databases to confirm the α -(1 \rightarrow 2) linkage and the overall structure.

Purity and Quantification by HPLC

HPLC is the standard method for determining the purity of **xylosucrose** and for its quantification in various matrices. Due to the lack of a UV chromophore, a Refractive Index Detector (RID) is commonly used.

- Objective: To determine the purity of a **xylosucrose** sample and quantify its concentration.
- Instrumentation: An HPLC system equipped with a column heater and a Refractive Index Detector (RID).
- Chromatographic Conditions:
 - Column: Bio-Rad Aminex HPX-87P or a similar ligand-exchange column suitable for carbohydrate analysis.
 - Mobile Phase: HPLC-grade deionized water.
 - Flow Rate: 0.6 mL/min (isocratic).
 - Column Temperature: 80 °C.
 - Detector Temperature: 40 °C.
 - Injection Volume: 10-20 µL.
- Procedure:
 - Standard Preparation: Prepare a stock solution of high-purity **xylosucrose** (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.5, 1, 2.5, 5, 10 mg/mL).
 - Sample Preparation: Dissolve the unknown sample in the mobile phase to a concentration within the calibration range. Filter all standards and samples through a 0.22 µm syringe filter before injection.
 - Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Inject the sample(s) and use the calibration curve to determine the

concentration of **xylosucrose**. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Applications

The unique properties of **xylosucrose** position it as a valuable ingredient in several industries.

- **Food and Nutraceuticals:** It serves as a low-calorie, prebiotic sweetener ideal for functional foods, beverages, and dietary supplements aimed at improving digestive health. Its sweetness profile is comparable to sucrose, making it an effective sugar substitute in products for diabetic consumers.
- **Pharmaceuticals:** **Xylosucrose** can be used as a stabilizer in drug formulations to enhance the shelf-life and stability of active pharmaceutical ingredients. Its potential role in drug delivery systems is also being explored due to its ability to improve the solubility of certain compounds.
- **Cosmetics:** In skincare, it is incorporated for its moisturizing properties, helping to hydrate the skin.
- **Research:** It is a valuable tool in research related to carbohydrate metabolism, gut-brain axis signaling, and the management of metabolic disorders like obesity and diabetes.

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